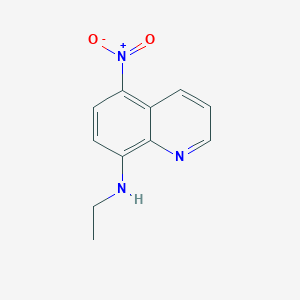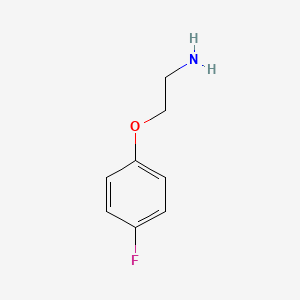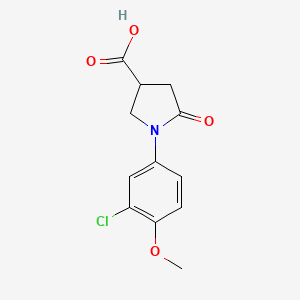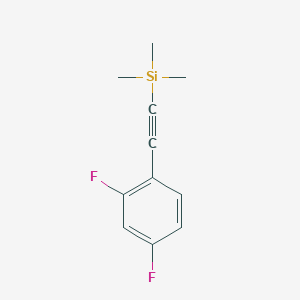
2-(Triphenylphosphoranyliden)propionaldehyd
Übersicht
Beschreibung
2-(Triphenylphosphoranylidene)propionaldehyde is an organophosphorus compound with the molecular formula C21H19OP. It is known for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a propionaldehyde moiety, making it a valuable reagent in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(Triphenylphosphoranylidene)propionaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the preparation of biologically active molecules and as a probe in biochemical studies.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
2-(Triphenylphosphoranylidene)propionaldehyde, also known as 2-(Triphenylphosphoranylidene)propanal, is a versatile reagent used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions. It is often used in the preparation of various organic compounds, including acitretin analogs with antitumor activity, essential building blocks of phorboxazole A, and C1-C14 fragment of sarcoglaucol-16-one .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is often involved in reactions such as the Wittig reaction, hetero Diels-Alder reaction, and stereoselective hetero-Michael addition/equilibration . These reactions result in the formation of new chemical bonds and the synthesis of new organic compounds.
Biochemical Pathways
The biochemical pathways affected by 2-(Triphenylphosphoranylidene)propionaldehyde are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways include the production of acitretin analogs, phorboxazole A building blocks, and sarcoglaucol-16-one fragments, among others .
Result of Action
The result of the action of 2-(Triphenylphosphoranylidene)propionaldehyde is the successful synthesis of various organic compounds . These compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and properties. For example, acitretin analogs synthesized using this compound have been found to exhibit antitumor activity .
Action Environment
The action of 2-(Triphenylphosphoranylidene)propionaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . The efficacy of the compound in synthesis reactions can also be affected by the concentrations of the reactants and the specific conditions of the reaction .
Biochemische Analyse
Biochemical Properties
2-(Triphenylphosphoranylidene)propionaldehyde plays a significant role in various biochemical reactions. It is primarily used as a reactant in the preparation of acitretin analogs with antitumor activity and in the stereoselective synthesis of essential building blocks of phorboxazole A via hetero Diels-Alder and stereoselective hetero-Michael addition/equilibration . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds.
Cellular Effects
The effects of 2-(Triphenylphosphoranylidene)propionaldehyde on cellular processes are not extensively documented. Its role in the synthesis of bioactive compounds suggests that it may influence cell function indirectly through the compounds it helps to synthesize. These bioactive compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, acitretin analogs synthesized using 2-(Triphenylphosphoranylidene)propionaldehyde have shown antitumor activity, indicating potential effects on cancer cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(Triphenylphosphoranylidene)propionaldehyde exerts its effects through its role in the Wittig reaction. This reaction involves the formation of a phosphonium ylide intermediate, which then reacts with an aldehyde or ketone to form an alkene. The compound’s ability to form stable ylides and facilitate carbon-carbon bond formation is central to its mechanism of action . This process can lead to the synthesis of various bioactive molecules that can interact with cellular targets, influencing biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-(Triphenylphosphoranylidene)propionaldehyde are important considerations. The compound is known to be stable under inert atmosphere and should be stored in a freezer at temperatures below -20°C to maintain its integrity . Over time, exposure to air and moisture can lead to degradation, affecting its reactivity and efficacy in biochemical reactions. Long-term studies on its effects on cellular function are limited, but the stability of the compound is crucial for its consistent performance in synthetic applications.
Metabolic Pathways
2-(Triphenylphosphoranylidene)propionaldehyde is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells involved.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Triphenylphosphoranylidene)propionaldehyde can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an appropriate aldehyde. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The general reaction scheme is as follows:
Ph3P+CH3CHO→Ph3P=CH-CH3CHO
Industrial Production Methods
Industrial production of 2-(Triphenylphosphoranylidene)propionaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Triphenylphosphoranylidene)propionaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products
Oxidation: Triphenylphosphine oxide and corresponding carboxylic acids.
Reduction: Triphenylphosphine and corresponding alcohols.
Substitution: Various substituted phosphoranes and corresponding aldehydes or ketones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Triphenylphosphoranylidene)acetaldehyde
- 2-(Triphenylphosphoranylidene)butyraldehyde
- 2-(Triphenylphosphoranylidene)benzaldehyde
Uniqueness
2-(Triphenylphosphoranylidene)propionaldehyde is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable ylides and participate in Wittig reactions makes it a valuable reagent compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQEFAWBCDBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401520 | |
| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24720-64-7 | |
| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


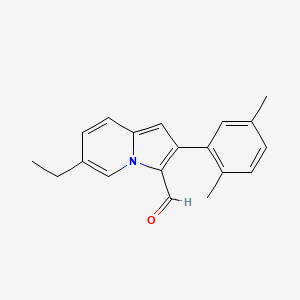

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)
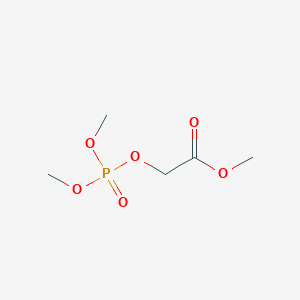
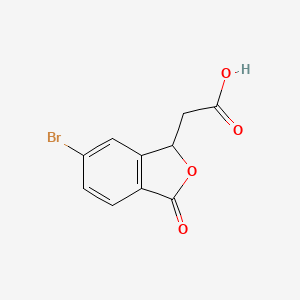
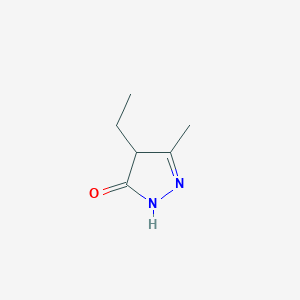
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
